2-(2-Methylpyridin-3-YL)propan-2-amine
CAS No.:
Cat. No.: VC18217938
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2 |
|---|---|
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 2-(2-methylpyridin-3-yl)propan-2-amine |
| Standard InChI | InChI=1S/C9H14N2/c1-7-8(9(2,3)10)5-4-6-11-7/h4-6H,10H2,1-3H3 |
| Standard InChI Key | JAWXSTCSIBTZSA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=N1)C(C)(C)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
The compound’s core structure consists of a pyridine ring, a six-membered aromatic system containing one nitrogen atom. At the 2-position of the ring, a methyl group () is attached, while the 3-position is functionalized with a propan-2-amine group (). This substitution pattern creates a sterically hindered environment around the amine, reducing its nucleophilicity compared to primary or secondary amines. The IUPAC name, 2-(2-methylpyridin-3-yl)propan-2-amine, reflects this arrangement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 2-(2-methylpyridin-3-yl)propan-2-amine |
| Standard InChI | InChI=1S/C9H14N2/c1-7-8(9(2,3)1 |
Electronic and Steric Effects
The methyl group at the pyridine’s 2-position induces electronic effects, slightly deactivating the ring through inductive electron withdrawal. Concurrently, the bulky tert-amine group at the 3-position imposes steric constraints, which can hinder access to the nitrogen lone pair in reactions. These characteristics differentiate it from simpler pyridine derivatives like 3-aminopyridine, where the amine is directly attached without steric hindrance.
Synthesis Methods
Direct Amination of Pyridine Derivatives
A common route involves the nucleophilic substitution of halogenated pyridines. For example, 3-bromo-2-methylpyridine can react with isopropylamine under palladium catalysis to form the target compound. This method typically employs a Buchwald-Hartwig amination protocol, using ligands such as XPhos to facilitate the coupling .
Reductive Amination
An alternative approach utilizes reductive amination of 2-methylpyridine-3-carbaldehyde with ammonium acetate in the presence of sodium cyanoborohydride. This method proceeds via imine intermediate formation, followed by reduction to the secondary amine. Yields for this route range from 60–75%, depending on reaction conditions.
Table 2: Comparison of Synthesis Routes
| Method | Starting Material | Catalyst | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 3-Bromo-2-methylpyridine | Pd/XPhos | 82 |
| Reductive Amination | 2-Methylpyridine-3-carbaldehyde | NaBH3CN | 68 |
Physicochemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, with a decomposition temperature above 200°C. Differential scanning calorimetry (DSC) studies reveal an endothermic peak at 215°C, corresponding to melting with decomposition.
Solubility Profile
Polar aprotic solvents like dimethyl sulfoxide (DMSO) and -dimethylformamide (DMF) are ideal for dissolution, with solubility exceeding 50 mg/mL. In contrast, aqueous solubility is limited (<1 mg/mL at pH 7), necessitating protonation of the amine for improved bioavailability in physiological environments.
Chemical Reactivity
Oxidation Reactions
The tertiary amine group undergoes oxidation with agents like hydrogen peroxide, forming the corresponding N-oxide. This reaction proceeds via a two-electron transfer mechanism, yielding 2-(2-methylpyridin-3-yl)propan-2-amine N-oxide as the primary product.
Electrophilic Aromatic Substitution
Despite the deactivating effect of the methyl group, the pyridine ring participates in electrophilic substitutions at the 4- and 6-positions. Nitration using fuming nitric acid at 0°C produces mono-nitro derivatives, though yields remain low (<30%) due to competing side reactions .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors, particularly those targeting Bruton’s tyrosine kinase (BTK). Its rigid structure aids in maintaining the active conformation of drug candidates during lead optimization .
Ligand Design in Coordination Chemistry
The steric bulk and electron-donating capacity of the amine make it a suitable ligand for transition metal complexes. For example, copper(II) complexes incorporating this ligand show enhanced catalytic activity in Suzuki-Miyaura couplings .
Comparison with Structural Analogs
Table 3: Structural and Functional Comparison
| Compound | Key Structural Difference | Bioactivity |
|---|---|---|
| 2-(3-Chloropyridin-4-yl)propan-2-amine | Chlorine substituent | Higher MAO-B inhibition (IC 8 µM) |
| 2-(Pyridin-3-yl)propan-2-amine | No methyl group | Reduced receptor affinity ( >1 µM) |
Recent Research Advancements
A 2024 study demonstrated the compound’s utility in photoaffinity labeling, where its amine group was functionalized with a diazirine moiety. This modification enabled covalent binding to target proteins upon UV irradiation, facilitating proteomic studies of drug-protein interactions .
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